
1,2-Benzoxathiin, 5,6,7,8-tetrahydro-4,7-dimethyl-, 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide is an organic compound belonging to the class of benzoxathiins This compound is characterized by a benzene ring fused with a thiin ring, which contains sulfur and oxygen atoms The presence of the 2,2-dioxide group indicates that the sulfur atom is in its highest oxidation state
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenol with sulfur dichloride in the presence of a base, followed by oxidation to introduce the 2,2-dioxide group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfur dioxide group, converting it back to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoxathiins depending on the electrophile used.
科学的研究の応用
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfur dioxide group can participate in redox reactions, influencing cellular oxidative stress levels. The benzene ring allows for interactions with hydrophobic pockets in proteins, potentially affecting their function.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin: Lacks the 2,2-dioxide group, resulting in different reactivity and applications.
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiepin: Contains an additional carbon in the thiin ring, altering its chemical properties.
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide derivatives: Various derivatives with different substituents on the benzene ring or thiin ring.
Uniqueness
5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide is unique due to the presence of the 2,2-dioxide group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable subject of study.
特性
CAS番号 |
63549-11-1 |
|---|---|
分子式 |
C10H14O3S |
分子量 |
214.28 g/mol |
IUPAC名 |
4,7-dimethyl-5,6,7,8-tetrahydro-1,2λ6-benzoxathiine 2,2-dioxide |
InChI |
InChI=1S/C10H14O3S/c1-7-3-4-9-8(2)6-14(11,12)13-10(9)5-7/h6-7H,3-5H2,1-2H3 |
InChIキー |
LERWMOJKRXJYAC-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)OS(=O)(=O)C=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



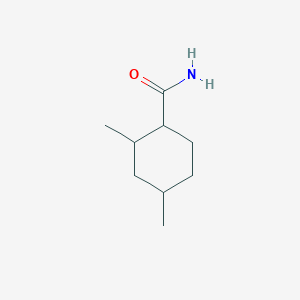
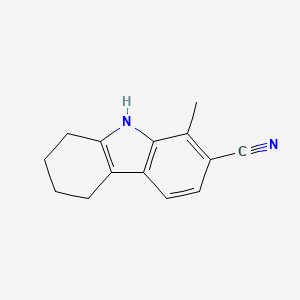
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
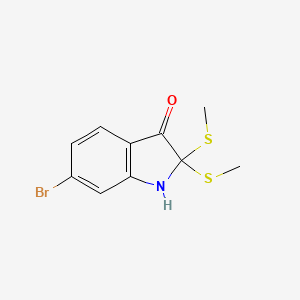


![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)
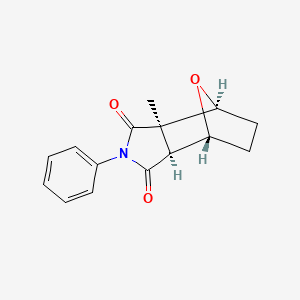
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
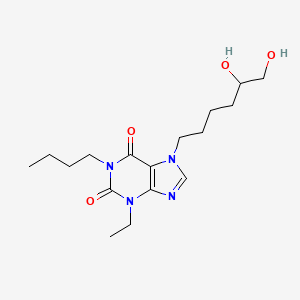
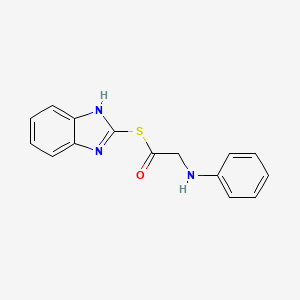
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)

